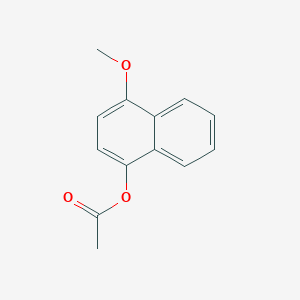

1-Methoxynaphthalen-4-YL acetate

Description

1-Methoxynaphthalen-4-YL acetate (CAS: [68716-07-4]) is an organic compound featuring a naphthalene backbone substituted with a methoxy group at the 1-position and an acetate ester at the 4-position. This structural arrangement confers unique physicochemical properties, making it a subject of interest in synthetic organic chemistry and materials science.

Properties

CAS No. |

68716-07-4 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

(4-methoxynaphthalen-1-yl) acetate |

InChI |

InChI=1S/C13H12O3/c1-9(14)16-13-8-7-12(15-2)10-5-3-4-6-11(10)13/h3-8H,1-2H3 |

InChI Key |

ZKJGSANFMVMFTI-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=C(C2=CC=CC=C21)OC |

Canonical SMILES |

CC(=O)OC1=CC=C(C2=CC=CC=C21)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position of substituents on the naphthalene ring and the nature of functional groups significantly influence properties. Key comparisons include:

Physicochemical Properties

- Solubility: Methoxy groups enhance polarity, improving solubility in polar solvents (e.g., methanol, DMSO). Bulky substituents like adamantyl (IIa) reduce solubility .

- Stability : Acetate esters (e.g., this compound) are prone to hydrolysis under acidic/basic conditions, unlike adamantyl or morpholine derivatives, which are more stable .

- Electronic Effects: Methoxy groups act as electron donors, influencing electronic spectra and reactivity. For example, nitration or halogenation may occur preferentially at positions ortho/para to the methoxy group .

Preparation Methods

Nitration of 1-Methoxynaphthalene

The synthesis begins with the nitration of 1-methoxynaphthalene to introduce a nitro group at position 4. The methoxy group, being a strong electron-donating substituent, directs electrophilic attack to the para position. This step is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at temperatures between 0°C and 5°C to minimize side reactions. For instance, in related syntheses, 1-methoxy-4-nitronaphthalene is obtained in yields exceeding 85% under controlled conditions.

Reduction of the Nitro Group to an Amine

The nitro group at position 4 is reduced to an amine using catalytic hydrogenation or iron-mediated reduction. Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol under hydrogen gas (1–3 atm) achieves near-quantitative conversion to 1-methoxy-4-aminonaphthalene. Alternatively, iron powder in hydrochloric acid (Fe/HCl) provides a cost-effective reduction method, albeit with slightly lower yields (70–80%).

Diazotization and Hydrolysis to Phenol

The amine intermediate is converted to a diazonium salt via treatment with sodium nitrite (NaNO2) in hydrochloric acid at 0–5°C. Subsequent hydrolysis of the diazonium salt in dilute sulfuric acid (H2SO4) at elevated temperatures (70–90°C) yields 1-methoxy-4-hydroxynaphthalene. This step is critical for introducing the hydroxyl group necessary for acetylation.

Acetylation to Form the Acetate Ester

The final step involves acetylation of the phenolic hydroxyl group using acetic anhydride. In a toluene solution, 1-methoxy-4-hydroxynaphthalene reacts with acetic anhydride at 40–50°C in the presence of a catalytic amount of sulfuric acid or pyridine. This method, adapted from large-scale Agomelatine synthesis, achieves yields of 80–90%. For example, the patent EP2703383A1 details analogous acetylation conditions where acetic anhydride is added to a toluene solution of the alcohol intermediate, followed by phase separation and drying to isolate the product.

Alternative Synthetic Approaches

Direct Hydroxylation and Methylation

An alternative route involves direct hydroxylation of naphthalene derivatives. However, regioselective introduction of hydroxyl groups on naphthalene is challenging due to competing reaction pathways. Directed ortho-metalation strategies using methoxy-directed lithiation could theoretically yield 1-methoxy-4-hydroxynaphthalene, but such methods are less commonly reported in industrial contexts.

Transesterification of Preformed Esters

Transesterification of 1-methoxy-4-hydroxynaphthalene with ethyl acetate or other acyl donors offers a potential pathway. However, this method is less efficient than direct acetylation and is rarely employed due to side reactions and lower yields.

Optimization and Industrial Considerations

Catalytic Systems and Solvent Selection

The choice of catalyst and solvent significantly impacts reaction efficiency. For instance, the use of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) enhances the reduction of nitro groups in related syntheses. Similarly, toluene is preferred for acetylation due to its ability to form azeotropes with water, simplifying drying steps.

Yield and Scalability

Industrial-scale production prioritizes high yields and minimal purification steps. The patent EP2703383A1 reports an 80% overall yield for Agomelatine synthesis using analogous reduction and acetylation steps, underscoring the scalability of these methods. For 1-methoxynaphthalen-4-yl acetate, optimizing the diazotization-hydrolysis sequence is crucial to achieving comparable efficiencies.

Analytical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of intermediates and the final product. For example, the acetylated product exhibits characteristic signals at δ 2.30 ppm (singlet for acetate methyl group) and δ 3.85 ppm (singlet for methoxy group) in the 1H NMR spectrum. The aromatic protons resonate between δ 6.80 and δ 8.20 ppm, consistent with the naphthalene framework.

Physicochemical Properties

This compound is a crystalline solid with a melting point of 92–94°C and a boiling point of 320°C (decomposition). Its solubility profile favors organic solvents such as toluene, dichloromethane, and dimethyl sulfoxide (DMSO).

Q & A

Q. What are the key considerations for synthesizing 1-Methoxynaphthalen-4-YL acetate with high regioselectivity?

Methodological Answer: To achieve regioselective synthesis, focus on optimizing reaction conditions such as catalyst choice, solvent polarity, and temperature. For example, using Friedel-Crafts acylation with aluminum trichloride (AlCl₃) as a Lewis acid can direct substitution to the naphthalene ring’s 4-position . Alternatively, electrophilic aromatic substitution with methoxy and acetyl groups requires careful control of steric and electronic effects. Pre-functionalization of the naphthalene backbone (e.g., using 1-methoxynaphthalene as a precursor) followed by acetylation under mild acidic conditions (e.g., acetic anhydride in dichloromethane) can improve yield and regiocontrol . Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and confirm regiochemistry using NOESY NMR to verify spatial proximity of substituents .

Q. How can researchers validate the structural integrity of 1-Methoxynaphoxyl-4-YL acetate derivatives?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Use ¹H and ¹³C NMR to confirm methoxy (δ ~3.8–4.0 ppm) and acetate (δ ~2.1–2.3 ppm) groups. Analyze splitting patterns to distinguish between ortho and para substitution .

- X-ray crystallography : Employ SHELX software for structure refinement. For example, resolve ambiguities in substituent orientation by analyzing anisotropic displacement parameters and hydrogen bonding networks .

- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺ or [M–AcO]⁺) and fragmentation patterns using high-resolution MS (e.g., ESI-TOF) .

Q. What experimental factors influence the stability of this compound in solution?

Methodological Answer: Stability is affected by:

- Solvent choice : Use aprotic solvents (e.g., DCM, DMF) to minimize hydrolysis of the acetate group. Avoid aqueous media unless stabilized with buffering agents .

- Light and temperature : Store solutions in amber vials at –20°C to prevent photodegradation and thermal decomposition.

- pH : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid base-catalyzed ester hydrolysis .

Advanced Research Questions

Q. How can regioselective demethylation of this compound be achieved for functional group interconversion?

Methodological Answer: Regioselective demethylation requires harsh Lewis acids (e.g., AlCl₃ or BBr₃) in inert solvents (e.g., dichloroethane). For example, refluxing with AlCl₃ selectively cleaves the methoxy group at the 1-position while preserving the acetate at the 4-position. Monitor reaction progress via HPLC and confirm product purity using ¹H NMR (loss of methoxy signal at δ ~3.8 ppm) . Competing side reactions (e.g., over-demethylation) can be mitigated by limiting reaction time to 2–4 hours.

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how can they be addressed?

Methodological Answer: Common challenges include:

- Disorder in substituents : Address by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters using SHELXL .

- Twinned crystals : Use the TwinRotMat option in SHELXL to model twinning and improve R-factor convergence .

- Weak diffraction : Optimize crystallization conditions (e.g., vapor diffusion with mixed solvents like ethanol/water) to grow larger, higher-quality crystals.

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

- Case study : If NMR signals for methoxy and acetate groups overlap, use DEPT-135 or HSQC to distinguish between carbon types (e.g., quaternary vs. methyl carbons) .

- Contradictory MS fragments : Compare fragmentation patterns with computational predictions (e.g., using MassFrontier) to identify diagnostic ions .

- XRD vs. NMR discrepancies : Cross-validate using NOESY/ROESY to confirm spatial relationships inconsistent with crystallographic data .

Q. What methodologies are recommended for studying the biological interactions of this compound?

Methodological Answer:

- In vitro assays : Use fluorescence quenching to study binding to serum proteins (e.g., HSA) and determine binding constants via Stern-Volmer plots .

- Enzymatic hydrolysis : Incubate with esterases (e.g., porcine liver esterase) and monitor acetate release via HPLC-UV .

- Cytotoxicity screening : Perform MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (IC₅₀ calculation) .

Q. How can researchers optimize chromatographic separation of this compound from reaction byproducts?

Methodological Answer:

- Column selection : Use reverse-phase C18 columns with 5 µm particle size for high-resolution separation.

- Mobile phase : Gradient elution with acetonitrile/water (0.1% formic acid) improves peak symmetry. Adjust retention times by varying acetonitrile content (30% → 70% over 20 minutes) .

- Detection : UV detection at 254 nm (naphthalene π→π* transitions) or MS/MS for specificity .

Q. What strategies are effective for scaling up the synthesis of this compound without compromising yield?

Methodological Answer:

- Catalyst recycling : Use immobilized Lewis acids (e.g., AlCl₃ on silica gel) to reduce waste and improve reproducibility .

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and minimize side reactions .

- Workup optimization : Replace traditional liquid-liquid extraction with centrifugal partition chromatography (CPC) for faster, greener purification .

Q. How can computational methods enhance the design of this compound derivatives with targeted properties?

Methodological Answer:

- DFT calculations : Predict regioselectivity of electrophilic substitutions using Fukui indices or electrostatic potential maps .

- Molecular docking : Screen derivatives against protein targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.